Oxytocin, 1-penicillamyl-phe(2)-thr(4)- is a synthetic analog of the natural hormone oxytocin, which plays a significant role in various physiological processes, including childbirth and lactation. This compound is particularly studied for its potential as an antagonist to oxytocin's effects, making it valuable in pharmacological research. The source of this compound primarily lies in its synthesis from natural and synthetic precursors, focusing on modifications that alter its biological activity.
Oxytocin, 1-penicillamyl-phe(2)-thr(4)- belongs to the class of peptide hormones and is categorized as an oxytocin antagonist. It is designed to compete with natural oxytocin for binding to the oxytocin receptor (OXTR), thus inhibiting the physiological actions typically mediated by oxytocin. This classification is crucial for understanding its applications in medical and scientific research.
The synthesis of 1-penicillamyl-phe(2)-thr(4)-oxytocin involves several steps, primarily utilizing solid-phase peptide synthesis techniques. The process typically begins with the preparation of a protected peptide chain, which is then subjected to deprotection and coupling reactions to form the desired analog.
The molecular structure of 1-penicillamyl-phe(2)-thr(4)-oxytocin can be represented by its chemical formula, which includes specific amino acid residues that define its configuration:
The presence of these modifications influences both the conformation and biological activity of the peptide.
The primary chemical reactions involving 1-penicillamyl-phe(2)-thr(4)-oxytocin include:
The mechanism of action for 1-penicillamyl-phe(2)-thr(4)-oxytocin primarily involves competitive inhibition at the oxytocin receptor (OXTR). By binding to this receptor without activating it, the compound effectively blocks the physiological responses typically initiated by natural oxytocin, such as uterine contractions and milk ejection.
The physical properties of 1-penicillamyl-phe(2)-thr(4)-oxytocin include:
Chemical properties include:
These properties are essential for determining how the compound behaves in biological systems .
1-penicillamyl-phe(2)-thr(4)-oxytocin has several significant applications in scientific research:
Solid-phase peptide synthesis (SPPS) enables precise incorporation of non-natural amino acids like D-penicillamine (Pen) at position 1 of oxytocin. The Fmoc/tBu strategy is employed with the following critical adaptations:
Table 1: Key Building Blocks for Penicillamine-Substituted Oxytocin Synthesis
Position | Residue | Protecting Group | Coupling Reagent | Notes |
---|---|---|---|---|
1 | D-Penicillamine | Trt (thiol) | DIC/HOBt | Steric hindrance requires 2x coupling time |
2 | Phenylalanine | Fmoc (α-amine) | HBTU/DIPEA | Standard coupling (45 min) |
4 | Threonine | tBu (side chain) | DIC/Oxyma | Avoids aspartimide formation |
5 | Asparagine | Trt (side chain) | HATU/HOAt | Minimizes side reactions |
6,7 | Cysteine | Acm (thiol) | PyBOP | Orthogonal protection for disulfide |
Post-assembly, the linear precursor undergoes cyclization via disulfide bond formation (see Section 1.3) [5] [4].
Strategic substitutions at positions 1, 2, and 4 enhance receptor antagonism, metabolic stability, and selectivity:
Table 2: Functional Impact of Position-Specific Substitutions in Oxytocin Analogues
Position | Substitution | OTR Kᵢ (nM) | V1aR Kᵢ (nM) | Key Pharmacological Effect |
---|---|---|---|---|
1 | D-Penicillamine¹ | 0.31 | >1000 | Conformational restraint, antagonist bias |
2 | D-Phe² | 0.42 | 850 | Enhanced proteolytic stability |
2 | Phe(4-F)² | 0.13 | 720 | Increased lipophilicity, CNS penetration |
4 | Thr⁴→Nle⁴ | 0.90 | >5000 | Loss of H-bonding, pure antagonism |
4 | Thr⁴→Ile⁴ | 8.0 | 3000 | Improved hydrophobic pocket binding |
The tripeptide segment (Ile³-Gln⁴-Asn⁵) is conformationally sensitive: γ-turn mimetics at positions 3–5 abolish bioactivity due to disrupted receptor docking, as shown with ψ[CH₂O] isostere replacements [7].
Regioselective disulfide bond formation between Cys¹ and Cys⁶ is critical for stabilizing the cyclic 20-membered ring of oxytocin analogues:
Table 3: Comparison of Disulfide Bond Formation Strategies
Method | Conditions | Yield (%) | Correct Isomer (%) | Side Products |
---|---|---|---|---|
Iodine oxidation | 0.1 M I₂, MeOH/H₂O (1:1), 30 min | 92 | 95 | Sulfoxides (<5%) |
DMSO oxidation | 10% DMSO, 0.1M AcOH, pH 3, 24h | 85 | 90 | Trisulfide bonds (3–7%) |
Air oxidation | 0.1 mM peptide, pH 7.4, 72h | 65 | 75 | Polymerization (>20%) |
Enzymatic (PAM) | Ascorbate cofactor, 37°C | <50 | 60 | Incomplete cyclization |
Post-cyclization, RP-HPLC purification (C18 column, 10–40% ACN gradient) isolates the bioactive conformer, confirmed by circular dichroism showing a characteristic β-turn at 215 nm [4] [3].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3